molecular formula C15H13N5O2 B4577276 N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B4577276
M. Wt: 295.30 g/mol
InChI Key: LXZYEVZLPFMFDC-UHFFFAOYSA-N
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Description

N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide is a useful research compound. Its molecular formula is C15H13N5O2 and its molecular weight is 295.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-pyridinyl-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is 295.10692467 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convenient Synthesis and Medicinal Chemistry Applications

Convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents has been explored through acid-catalyzed C-H activation of N-oxides. This method offers access to pyridine-2-yl substituted ureas, which present potential as "lead-like" scaffolds in medicinal chemistry due to their atom-economy, environmental friendliness, and scalability (Geyl et al., 2019).

Antiallergic and Antimicrobial Activities

The synthesis and antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides were examined, showcasing potential antiallergic properties as determined by in vivo assays (Courant et al., 1993). Furthermore, the antimicrobial activities of pyridinium-tailored pyrazoles bearing 1,3,4-oxadiazole scaffolds indicate significant in vitro activities against pathogenic bacteria and fungal strains, positioning these compounds as promising leads in antimicrobial chemotherapy (Zhou et al., 2017).

Anticancer Potential

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the focus on the synthesis of these compounds and their evaluation against cancer cell lines, suggesting a pathway for developing new anticancer therapies (Redda & Gangapuram, 2007).

Acetyl- and Butyrylcholinesterase Inhibition

A study on 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl explores their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant for treating dementias and myasthenia gravis. These compounds showed moderate dual inhibition, suggesting their utility in neurodegenerative disease treatment (Pflégr et al., 2022).

Herbicidal Activity

The crystal structure and herbicidal activity of certain N-substituted propanamides demonstrate effective herbicidal properties, offering insights into the development of new agricultural chemicals (Liu et al., 2008).

Properties

IUPAC Name

N-pyridin-2-yl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-13(18-12-3-1-2-8-17-12)4-5-14-19-15(20-22-14)11-6-9-16-10-7-11/h1-3,6-10H,4-5H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZYEVZLPFMFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide
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N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide
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N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide
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N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide
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N-(Pyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

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